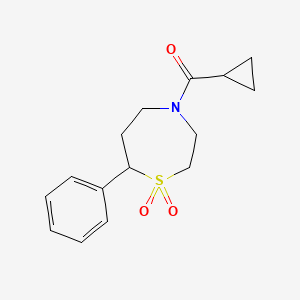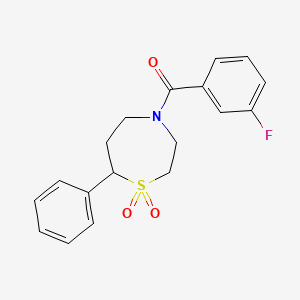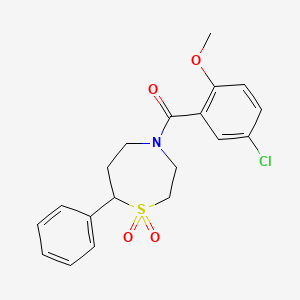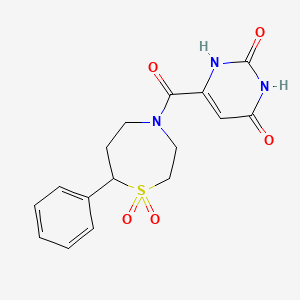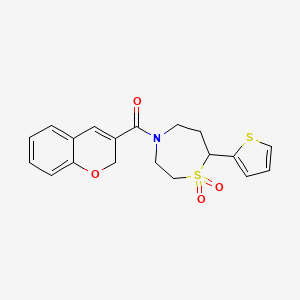
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound, which is a type of organic compound that contains rings of atoms with at least one atom of a different element. It is a type of chromene, a type of cyclic compound that has a chromane ring system. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用机制
The mechanism of action of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed that its mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an acetylcholinesterase inhibitor, which means it can block the enzyme responsible for the breakdown of acetylcholine. It is also believed to act as an antioxidant, which means it can reduce the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione have not been fully studied. However, it is believed that it has the potential to act as an anti-inflammatory agent, an anti-cancer agent, an acetylcholinesterase inhibitor, and an antioxidant. Additionally, it is believed to act as a modulator of the inflammatory response, which means it can reduce the severity of inflammation.
实验室实验的优点和局限性
The advantages of using 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione in laboratory experiments include its low cost, its availability, and its stability. Additionally, it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, which means that it may affect other enzymes and molecules in addition to the target enzyme or molecule.
未来方向
The potential future directions for 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione research include further studies of its mechanism of action, its potential to act as an anti-cancer agent, its potential to act as an acetylcholinesterase inhibitor, and its potential to act as an antioxidant. Additionally, further studies could be conducted to determine its potential to act as an anti-inflammatory agent and its potential to act as a modulator of the inflammatory response. Finally, further studies could be conducted to determine its potential applications in various other fields, such as medicine, pharmacology, and biochemistry.
合成方法
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can be synthesized by a two-step reaction. The first step involves the reaction of 2H-chromene-3-carbonyl chloride (1) with thiophen-2-yl bromide (2) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)thiazole (3). The second step involves the reaction of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)thiazole (3) with 1lambda6,4-thiazepane-1,1-dione (4) in the presence of a base such as potassium hydroxide (KOH). This reaction produces 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (5).
科学研究应用
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in various scientific fields. In pharmacology, it has been studied for its potential to act as a potent inhibitor of cyclooxygenase-2 (COX-2) and to act as a modulator of the inflammatory response. In biochemistry, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase and to act as an antioxidant. In medicine, it has been studied for its potential to act as an anti-cancer agent and to act as an anti-inflammatory agent.
属性
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJLSRULQWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-chromen-3-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B6424641.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)
